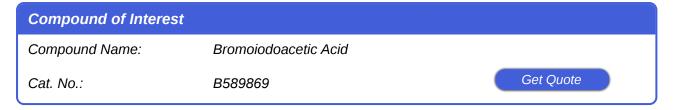


Bromoiodoacetic Acid: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodoacetic acid (BIAA) is an alpha-halocarboxylic acid of significant interest due to its emergence as a disinfection byproduct (DBP) in drinking water and its potential applications as a reactive intermediate in organic synthesis.[1] As a member of the haloacetic acid (HAA) family, BIAA exhibits notable biological activity, primarily linked to its reactivity as an alkylating agent. This technical guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and biological implications of **bromoiodoacetic acid**, with a focus on experimental methodologies and quantitative data relevant to research and development.

Core Properties of Bromoiodoacetic Acid

Bromoiodoacetic acid is a dihalogenated derivative of acetic acid, featuring both a bromine and an iodine atom on the alpha-carbon. This unique substitution pattern confers distinct chemical and physical properties.



Property	Value	Source
Molecular Formula	C ₂ H ₂ BrlO ₂	PubChem
Molecular Weight	264.84 g/mol	PubChem
IUPAC Name	2-bromo-2-iodoacetic acid	PubChem
CAS Number	71815-43-5	PubChem

Synthesis of Bromoiodoacetic Acid

A detailed experimental protocol for the specific synthesis of **bromoiodoacetic acid** is not readily available in the published literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of other mixed dihaloacetic acids. One such approach involves the carboxylation of a dihalomethide anion.

Proposed Experimental Protocol: Synthesis of Bromoiodoacetic Acid

Disclaimer: The following is a proposed synthetic protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.

Objective: To synthesize 2-bromo-2-iodoacetic acid.

Materials:

- Bromoiodomethane
- n-Butyllithium (n-BuLi) in hexanes
- Dry ice (solid carbon dioxide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Concentrated hydrochloric acid (HCI)
- Methylene chloride (DCM)



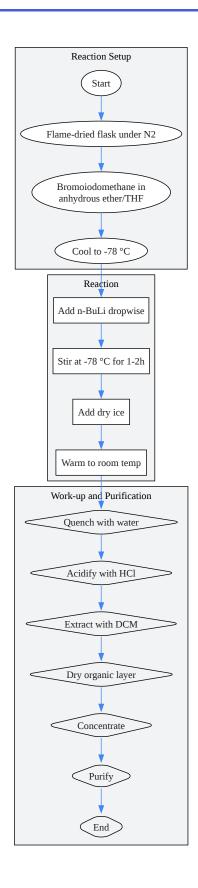
- Anhydrous sodium sulfate or magnesium sulfate
- Standard glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

- Formation of the Bromoiodomethide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bromoiodomethane in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the cooled solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at -78 °C for 1-2 hours to ensure the complete formation of the bromoiodomethide anion.
- Carboxylation: While maintaining the low temperature, carefully add crushed dry ice to the reaction mixture in small portions. The reaction is vigorous and will be accompanied by the evolution of gas. Continue adding dry ice until the reaction subsides.
- Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species and to dissolve the lithium carboxylate salt.
- Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the aqueous layer is acidic to litmus paper.
- Extract the aqueous layer with methylene chloride (3 x volumes).
- Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude **bromoiodoacetic acid**.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Workflow for Proposed Synthesis of Bromoiodoacetic Acid





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Caption: Proposed workflow for the synthesis of **Bromoiodoacetic acid**.



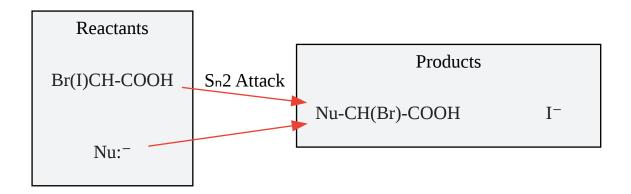
Reactivity of Bromoiodoacetic Acid as an Alpha-Halocarboxylic Acid

The reactivity of **bromoiodoacetic acid** is dominated by the presence of two halogen atoms on the alpha-carbon, which are excellent leaving groups in nucleophilic substitution reactions. The electron-withdrawing carboxylic acid group further enhances the electrophilicity of the alpha-carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

Bromoiodoacetic acid readily undergoes S_n2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the alpha-carbon, leading to the displacement of either the bromide or iodide ion. Given that iodide is generally a better leaving group than bromide, it is expected to be preferentially displaced.

General Nucleophilic Substitution Reaction



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Caption: General S_n2 reaction of **Bromoiodoacetic acid**.

Biological Activity and Signaling Pathways

Bromoiodoacetic acid, as a disinfection byproduct, has been the subject of toxicological studies. Like other haloacetic acids, its toxicity is largely attributed to its ability to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA.



Comparative Toxicity

Studies have shown that the toxicity of haloacetic acids is dependent on the nature of the halogen substituent. Iodinated and brominated haloacetic acids are generally more cytotoxic and genotoxic than their chlorinated counterparts.[1][2] A comparative study on monohaloacetic acids demonstrated the following rank order of toxicity:

lodoacetic acid > Bromoacetic acid > Chloroacetic acid[1]

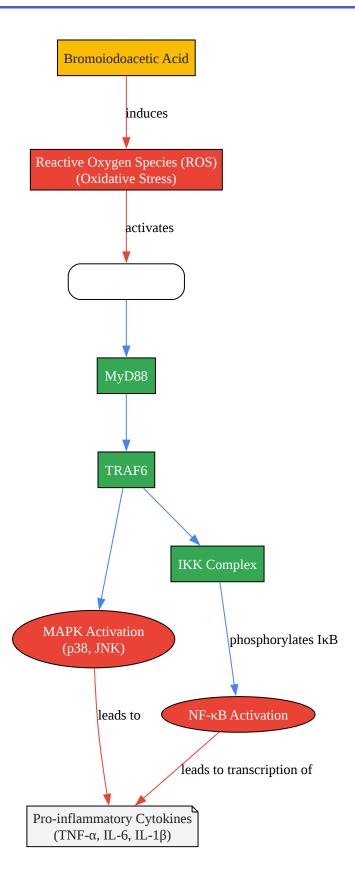
This trend correlates with the leaving group ability of the halide, with iodide being the best leaving group, making iodoacetic acid the most reactive alkylating agent in this series.

Proposed Mechanism of Action: Induction of Oxidative Stress and Inflammatory Signaling

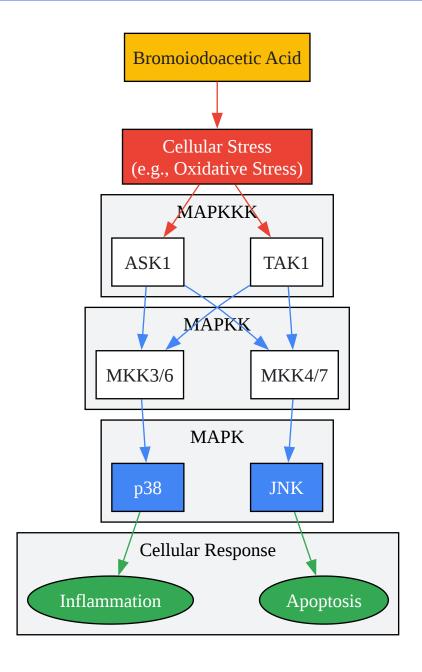
While specific signaling pathways induced by **bromoiodoacetic acid** are not extensively characterized, studies on the closely related compound, dibromoacetic acid (DBA), provide valuable insights. DBA has been shown to induce hepatotoxicity and immunotoxicity through the induction of oxidative stress and the activation of inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) and Mitogen-activated Protein Kinase (MAPK) pathways.[3] It is plausible that **bromoiodoacetic acid** exerts its toxic effects through similar mechanisms.

Proposed Bromoiodoacetic Acid-Induced TLR4 Signaling Pathway









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